molecular formula C11H8BrClN2O B12739024 1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride CAS No. 150985-49-2

1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride

Cat. No.: B12739024
CAS No.: 150985-49-2
M. Wt: 299.55 g/mol
InChI Key: GNYDFJVZQRHJEY-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a brominated benzofuran moiety attached to the imidazole ring, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride typically involves the following steps:

    Bromination of Benzofuran: Benzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the benzofuran ring.

    Formation of Imidazole Derivative: The brominated benzofuran is then reacted with an imidazole derivative under suitable conditions to form the desired compound. This step may involve the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid (CH3COOH).

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent such as methanol (CH3OH).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzofuran moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-
  • 1H-Imidazole, 2-(5-chloro-2-benzofuranyl)-, monohydrochloride
  • 1H-Imidazole, 2-(5-fluoro-2-benzofuranyl)-, monohydrochloride

Uniqueness

1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride is unique due to the presence of the brominated benzofuran moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

150985-49-2

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

2-(5-bromo-1-benzofuran-2-yl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H7BrN2O.ClH/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11;/h1-6H,(H,13,14);1H

InChI Key

GNYDFJVZQRHJEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C3=NC=CN3.Cl

Origin of Product

United States

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